molecular formula C18H14OS B14545257 S-Phenyl (naphthalen-1-yl)ethanethioate CAS No. 61755-87-1

S-Phenyl (naphthalen-1-yl)ethanethioate

Cat. No.: B14545257
CAS No.: 61755-87-1
M. Wt: 278.4 g/mol
InChI Key: IWCCBHJXHPGLRZ-UHFFFAOYSA-N
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Description

S-Phenyl (naphthalen-1-yl)ethanethioate is a sulfur-containing aromatic compound characterized by a thioate ester functional group. Its structure comprises a phenyl group bonded to a sulfur atom and an ethanethioate moiety linked to a naphthalen-1-yl group. This configuration confers unique reactivity and physicochemical properties, making it valuable in organic synthesis, medicinal chemistry, and materials science. The naphthalen-1-yl group enhances hydrophobicity and steric bulk compared to simpler phenyl derivatives, influencing both chemical behavior and biological interactions .

Properties

CAS No.

61755-87-1

Molecular Formula

C18H14OS

Molecular Weight

278.4 g/mol

IUPAC Name

S-phenyl 2-naphthalen-1-ylethanethioate

InChI

InChI=1S/C18H14OS/c19-18(20-16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12H,13H2

InChI Key

IWCCBHJXHPGLRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Phenyl (naphthalen-1-yl)ethanethioate typically involves the reaction of naphthalen-1-yl ethanethioate with phenyl thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

S-Phenyl (naphthalen-1-yl)ethanethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thioester group can lead to the formation of thiols or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl or naphthalen-1-yl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

S-Phenyl (naphthalen-1-yl)ethanethioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive thioester group.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of S-Phenyl (naphthalen-1-yl)ethanethioate involves the reactivity of the thioester group. Thioesters are known to be good acylating agents, and they can react with nucleophiles such as amines, alcohols, and thiols. This reactivity makes the compound useful in various chemical transformations and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thioate Esters with Varied Substituents

Key Compounds:
Compound Name Substituents Key Properties Reference
S-Phenyl iodoethanethioate Iodoethyl group High electrophilicity due to iodine
S-[1-(1H-Indol-3-yl)-2-nitroethyl] ethanethioate Indole + nitroethyl groups Enhanced biological activity
S-(1,4-Dioxobutan-2-yl) ethanethioate Dioxobutan-2-yl group Unique reactivity in cycloadditions

Comparison:

  • Electrophilicity: S-Phenyl (naphthalen-1-yl)ethanethioate lacks the strong electron-withdrawing iodine present in S-phenyl iodoethanethioate, resulting in milder electrophilic character .
  • Reactivity: Unlike S-(1,4-dioxobutan-2-yl) ethanethioate, which participates in ketone-mediated reactions, the naphthalen-1-yl group in the target compound favors aromatic interactions in catalysis or supramolecular chemistry .

Naphthalene Derivatives with Functional Group Variations

Key Compounds:
Compound Name Functional Group Key Activity/Property Reference
1-(Naphthalen-1-yl)butan-2-one Ketone at C2 Distinct reactivity in nucleophilic additions
(2-Methoxynaphthalen-1-YL)methanethiol Methoxy + thiol groups Dual functionality for redox reactions
Naphthalen-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone Thiazole-azetidine hybrid Antimicrobial and anticancer potential

Comparison:

  • Substituent Position: The 1-yl position of the naphthalene group in the target compound enhances steric hindrance compared to 2-yl derivatives like 1-(naphthalen-2-yl)butan-2-one, affecting reaction pathways and selectivity .
  • Functional Groups: Unlike (2-methoxynaphthalen-1-YL)methanethiol, which combines methoxy and thiol groups for redox activity, the thioate ester in this compound offers superior stability and controlled release of thiols under basic conditions .
  • Hybrid Systems: The thioate ester lacks the thiazole-azetidine pharmacophore seen in naphthalen-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone, but its naphthalene core may still support π-stacking in drug-receptor interactions .

Enzymatic Inhibition and Bioactivity

  • Naphthalen-1-yl vs. Phenyl Derivatives: The naphthalen-1-yl group in the target compound increases logP (hydrophobicity) by ~1.5 units compared to phenyl analogs, enhancing membrane permeability and bioavailability .
  • Benzothiazine-Naphthalene Hybrids: Compounds like N-naphthalen-1-yl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide exhibit anti-inflammatory activity, whereas the thioate ester’s sulfur atom may confer distinct metal-binding properties for enzyme inhibition .

Stereochemical and Positional Effects

  • Enantiomeric Differences: Analogous to (S)-1-(Naphthalen-2-yl)ethanamine, the stereochemistry of the ethanethioate chain (if chiral) could influence target affinity, though this remains underexplored for the target compound .
  • Positional Isomerism: 2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one shows antimicrobial activity, suggesting that the naphthalen-1-yl group’s position is critical for bioactivity, a trend likely applicable to the thioate ester .

Data Tables Summarizing Key Comparisons

Table 1: Physicochemical Properties

Property This compound S-Phenyl Iodoethanethioate 1-(Naphthalen-1-yl)butan-2-one
Molecular Weight (g/mol) ~270 (estimated) 296.2 214.3
logP ~4.2 3.8 3.1
Electrophilicity (Hammett σ) Moderate High Low

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